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Compound of Interest

Compound Name: 5-Nonyn-3-ol

Cat. No.: B1204370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 5-nonyn-3-ol with

various electrophiles. The presence of both a hydroxyl group and an internal alkyne offers

pathways for both intermolecular addition and intramolecular cyclization, making it a versatile

building block in organic synthesis. This document outlines key reactions, provides detailed

experimental protocols, and summarizes expected outcomes and quantitative data.

Introduction to the Reactivity of 5-Nonyn-3-ol
5-Nonyn-3-ol is a secondary alcohol containing an internal carbon-carbon triple bond. The

electron-rich alkyne is susceptible to electrophilic attack, initiating a variety of transformations.

The hydroxyl group plays a crucial role in the reactivity of the molecule, potentially influencing

the regioselectivity of the attack and acting as an internal nucleophile in cyclization reactions.

Common electrophilic reactions include halogenation, hydrohalogenation, hydration

(oxymercuration-demercuration), and electrophile-induced cyclizations.

Intermolecular Electrophilic Additions
Halogenation: Bromination
The addition of bromine (Br₂) across the triple bond of 5-nonyn-3-ol is expected to proceed

through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide

ion occurs in an anti-fashion, leading to the formation of a vicinal dibromoalkene. A second

addition of bromine can occur to yield a tetrabromoalkane.
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Experimental Protocol: Synthesis of (E/Z)-5,6-Dibromonon-5-en-3-ol

Materials: 5-Nonyn-3-ol (1.0 mmol, 140 mg), Bromine (1.0 mmol, 160 mg, 52 µL),

Dichloromethane (CH₂Cl₂, 10 mL).

Procedure:

Dissolve 5-nonyn-3-ol in 10 mL of dichloromethane in a round-bottom flask equipped with

a magnetic stirrer and a dropping funnel.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of bromine in dichloromethane dropwise over 15 minutes.

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and

stir for an additional 2 hours.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the

orange color disappears.

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient).

Expected Quantitative Data:

Product Reagents Solvent Time (h) Temp (°C) Yield (%)

(E/Z)-5,6-

Dibromonon-

5-en-3-ol

Br₂ CH₂Cl₂ 3 0 to RT 85-95

5,5,6,6-

Tetrabromono

nan-3-ol

2 equiv. Br₂ CH₂Cl₂ 6 RT 70-80
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Hydrohalogenation: Hydrobromination
The addition of hydrogen bromide (HBr) to 5-nonyn-3-ol is expected to follow Markovnikov's

rule, where the initial protonation of the alkyne forms a vinyl carbocation. The stability of this

intermediate will direct the regioselectivity of the bromide ion attack. Due to the similar

substitution pattern on both sides of the internal alkyne, a mixture of regioisomers is possible.

Experimental Protocol: Synthesis of 6-Bromonon-5-en-3-ol and 5-Bromonon-5-en-3-ol

Materials: 5-Nonyn-3-ol (1.0 mmol, 140 mg), HBr (33% in acetic acid, 1.2 mmol), Glacial

Acetic Acid (5 mL).

Procedure:

Dissolve 5-nonyn-3-ol in glacial acetic acid in a sealed tube.

Add the HBr solution and heat the mixture at 60 °C for 4 hours.

Cool the reaction to room temperature and pour it into a mixture of ice and water.

Extract the product with diethyl ether (3 x 20 mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Purify by flash column chromatography.

Expected Quantitative Data:

Product Reagents Solvent Time (h) Temp (°C) Yield (%)
Regioiso
meric
Ratio

6-Bromo-

and 5-

Bromonon-

5-en-3-ol

HBr in

Acetic Acid
Acetic Acid 4 60 75-85 ~1:1
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Hydration: Oxymercuration-Demercuration
The hydration of the alkyne in 5-nonyn-3-ol can be achieved using oxymercuration-

demercuration. This reaction typically proceeds with Markovnikov regioselectivity to yield an

enol intermediate, which then tautomerizes to the more stable ketone.

Experimental Protocol: Synthesis of 6-Hydroxynonan-5-one

Materials: 5-Nonyn-3-ol (1.0 mmol, 140 mg), Mercuric (II) oxide (0.1 mmol), Concentrated

Sulfuric Acid (2 drops), Water (5 mL), Tetrahydrofuran (THF, 5 mL).

Procedure:

In a round-bottom flask, suspend mercuric (II) oxide in water.

Carefully add the concentrated sulfuric acid.

Add a solution of 5-nonyn-3-ol in THF to the mercuric salt suspension.

Reflux the mixture for 4 hours.

Cool the reaction to room temperature and quench with a saturated solution of sodium

bicarbonate.

Extract the product with diethyl ether (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify by flash column chromatography.

Expected Quantitative Data:

Product Reagents Solvent Time (h) Temp (°C) Yield (%)

6-

Hydroxynona

n-5-one

HgO, H₂SO₄ THF/H₂O 4 Reflux 80-90
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Intramolecular Cyclization Reactions
The hydroxyl group in 5-nonyn-3-ol can act as an internal nucleophile, leading to cyclization

reactions when the alkyne is activated by an electrophile.

Iodocyclization
In the presence of an iodine source, 5-nonyn-3-ol can undergo an electrophilic cyclization. The

iodine atom acts as the electrophile, activating the alkyne towards nucleophilic attack by the

internal hydroxyl group. This typically leads to the formation of a five- or six-membered oxygen-

containing heterocycle. A 5-endo-dig cyclization would lead to a six-membered dihydropyran

ring, while a 6-exo-dig cyclization would result in a five-membered dihydrofuran ring with an

exocyclic double bond. The 5-endo-dig pathway is generally favored.

Experimental Protocol: Synthesis of 2-Ethyl-5-(1-iodopropylidene)-tetrahydrofuran

Materials: 5-Nonyn-3-ol (1.0 mmol, 140 mg), Iodine (1.2 mmol, 305 mg), Sodium

Bicarbonate (2.0 mmol, 168 mg), Acetonitrile (10 mL).

Procedure:

To a solution of 5-nonyn-3-ol in acetonitrile, add sodium bicarbonate and iodine.

Stir the mixture at room temperature for 24 hours.

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

Extract the product with diethyl ether (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify by flash column chromatography.

Expected Quantitative Data:
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Product Reagents Solvent Time (h) Temp (°C) Yield (%)

2-Ethyl-5-(1-

iodopropylide

ne)-

tetrahydrofur

an

I₂, NaHCO₃ Acetonitrile 24 RT 70-85

Acid-Catalyzed Cyclization/Dehydration
Under strongly acidic conditions, the alkyne can be protonated, leading to a vinyl cation. This

can be trapped by the internal hydroxyl group, followed by dehydration, to yield a substituted

furan.

Experimental Protocol: Synthesis of 2,5-Diethyl-3-propylfuran

Materials: 5-Nonyn-3-ol (1.0 mmol, 140 mg), Concentrated Sulfuric Acid (0.5 mL), Ethanol

(5 mL).

Procedure:

Dissolve 5-nonyn-3-ol in ethanol in a round-bottom flask.

Carefully add concentrated sulfuric acid and heat the mixture to reflux for 6 hours.

Cool the reaction to room temperature and neutralize with a saturated solution of sodium

bicarbonate.

Extract the product with diethyl ether (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify by flash column chromatography.

Expected Quantitative Data:
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Product Reagents Solvent Time (h) Temp (°C) Yield (%)

2,5-Diethyl-3-

propylfuran
H₂SO₄ Ethanol 6 Reflux 60-75
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Caption: General reaction pathways for 5-nonyn-3-ol with electrophiles.
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Caption: General experimental workflow for electrophilic reactions of 5-nonyn-3-ol.
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Safety Precautions
Handle all reagents in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Bromine and concentrated acids are corrosive and toxic. Handle with extreme care.

Mercuric salts are highly toxic. Avoid inhalation and skin contact. Dispose of mercury-

containing waste according to institutional guidelines.

Disclaimer: The experimental protocols and quantitative data provided are based on general

principles of organic chemistry and may require optimization for specific laboratory conditions.

All procedures should be performed by trained personnel.

To cite this document: BenchChem. [Application Notes and Protocols: Electrophilic
Reactions of 5-Nonyn-3-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204370#reaction-of-5-nonyn-3-ol-with-electrophiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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